L-Lactic Acid-d3 Sodium Salt

描述

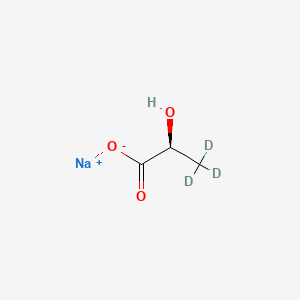

L-Lactic Acid-d3 Sodium Salt is a deuterium-labeled compound, where three hydrogen atoms in the lactic acid molecule are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it useful for tracing and studying metabolic pathways. The molecular formula for this compound is CD3CH(OH)CO2Na, and it has a molecular weight of 115.08 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

L-Lactic Acid-d3 Sodium Salt can be synthesized through the neutralization of L-Lactic Acid-d3 with sodium hydroxide. The reaction typically involves dissolving L-Lactic Acid-d3 in water and then adding sodium hydroxide to the solution until the pH reaches a neutral level. The resulting solution is then concentrated and purified to obtain the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves fermentation of a sugar source, such as corn or beets, to produce L-Lactic Acid-d3. This lactic acid is then neutralized with sodium hydroxide to form the sodium salt. The product is purified through various separation techniques, including precipitation, solvent extraction, and membrane separation .

化学反应分析

Types of Reactions

L-Lactic Acid-d3 Sodium Salt undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to produce pyruvate.

Reduction: It can be reduced back to lactic acid.

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are often used for substitution reactions.

Major Products

Oxidation: Pyruvate

Reduction: Lactic acid

Substitution: Various substituted lactic acid derivatives depending on the reagent used.

科学研究应用

Scientific Research Applications

Metabolic Studies

L-Lactic Acid-d3 Sodium Salt is utilized in metabolic research to trace metabolic pathways involving lactic acid. Its deuterated form allows researchers to distinguish it from natural L-lactic acid in biological systems, facilitating the study of metabolic processes and the assessment of lactate production in conditions such as exercise or hypoxia.

Biochemical Markers

The compound serves as a valuable marker in clinical diagnostics. Elevated levels of L-lactic acid can indicate conditions such as lactic acidosis, which can occur due to various medical conditions including sepsis and shock. The use of this compound in assays can improve the accuracy of diagnostic tests by providing a reliable standard for comparison.

Food Technology Applications

Food Preservation

this compound is employed as a preservative in food products. It acts by adjusting pH levels, enhancing the safety and shelf-life of various foods. Its bacteriostatic properties make it effective against spoilage organisms.

| Food Product | Function |

|---|---|

| Dairy Products | Preserves freshness, adjusts pH |

| Meat Products | Extends shelf life, inhibits pathogens |

| Beverages | Masks off-tastes, adjusts pH |

| Bakery Products | Maintains moisture content |

Pharmaceutical Applications

Drug Formulation

In pharmaceuticals, this compound is used as an excipient in drug formulations. Its properties help to stabilize active ingredients and control the release rates of medications.

Clinical Nutrition

The compound serves as an electrolyte source in clinical nutrition products, aiding hydration and nutritional balance for patients unable to consume regular diets.

Case Study 1: Metabolic Impact Assessment

A study conducted on athletes assessed the effects of this compound on lactate production during high-intensity exercise. The results indicated that supplementation with this compound led to improved recovery times and reduced muscle soreness post-exercise.

Case Study 2: Food Safety Evaluation

In a controlled experiment involving meat preservation, the application of this compound demonstrated a significant reduction in microbial load compared to untreated samples. This highlights its efficacy as a food preservative while ensuring safety standards are met.

作用机制

L-Lactic Acid-d3 Sodium Salt acts primarily as a metabolic tracer. It is incorporated into metabolic pathways where it can be tracked using mass spectrometry or nuclear magnetic resonance spectroscopy. This allows researchers to study the dynamics of metabolic processes, including glycolysis and the citric acid cycle. The compound interacts with various enzymes and transporters involved in these pathways, providing insights into cellular metabolism .

相似化合物的比较

Similar Compounds

L-Lactic Acid Sodium Salt: The non-deuterated form of the compound.

Sodium D-Lactate: The D-isomer of lactic acid sodium salt.

DL-Malic Acid-d3: Another deuterium-labeled compound used in metabolic studies .

Uniqueness

L-Lactic Acid-d3 Sodium Salt is unique due to its deuterium labeling, which makes it particularly useful for tracing metabolic pathways without altering the chemical properties of the compound significantly. This isotopic labeling provides a distinct advantage in studies requiring precise tracking of metabolic processes .

生物活性

L-Lactic Acid-d3 Sodium Salt, a deuterium-labeled derivative of lactic acid, is increasingly recognized for its significant biological activities and applications in metabolic studies. This compound, with the molecular formula and a molecular weight of 115.08 g/mol, is primarily utilized as a tracer in biochemical research due to its isotopic properties. This article explores the biological activities of this compound, focusing on its mechanisms of action, biochemical pathways, and implications in various fields.

Target and Mode of Action

This compound primarily targets cellular metabolic pathways. It participates in energy production by enhancing mitochondrial function and facilitating the conversion of lactate to glucose through the Cori cycle. This cycle is crucial for maintaining energy homeostasis, especially under anaerobic conditions where glucose availability is limited.

The compound also influences T cell motility by modulating glycolysis, which is essential for T cell migration. By inhibiting glycolytic pathways, this compound can affect immune responses, particularly in tumor microenvironments where lactate accumulation is prevalent .

Biochemical Pathways

This compound plays a vital role in several biochemical pathways:

- Cori Cycle : Converts lactate produced by anaerobic glycolysis in muscles into glucose in the liver.

- Energy Production : Enhances ATP production by stimulating mitochondrial activity.

- Acid-Base Balance : Metabolizes to bicarbonate, which helps regulate pH levels during metabolic activities.

Cellular Effects

Research indicates that this compound has profound effects on various cell types:

- Inhibition of T Cell Function : High levels of lactate can suppress the activity of CD8+ T cells and natural killer (NK) cells, leading to reduced antitumor responses .

- Microbial Growth Inhibition : The compound creates an acidic environment that inhibits the growth of pathogenic bacteria, making it useful in food preservation .

Case Studies

- Antimicrobial Activity : A study demonstrated that sodium lactate significantly inhibited the growth of Listeria innocua, a model organism for Listeria monocytogenes. The presence of sodium lactate improved the ability of these bacteria to regulate their intracellular pH, suggesting a complex interaction between lactate and microbial metabolism .

- Cancer Metabolism : In cancer research, high glycolytic rates in tumors lead to lactic acid accumulation, which can inhibit T cell function. Studies have shown that manipulating lactate metabolism in regulatory T cells (Tregs) can enhance their adaptability in low-glucose environments typical of tumor microenvironments .

Pharmacokinetics

This compound is metabolized to carbon dioxide and water through various enzymatic pathways. Its pharmacokinetic profile indicates efficient absorption and distribution within biological systems, making it a valuable tool for tracing metabolic pathways in clinical studies.

Applications

This compound has diverse applications across multiple fields:

- Biochemical Research : Used as a tracer to study metabolic pathways and cellular processes.

- Food Industry : Employed as a preservative due to its antimicrobial properties.

- Medical Research : Investigated for its potential roles in treating metabolic disorders and enhancing immune responses against tumors .

属性

IUPAC Name |

sodium;(2S)-3,3,3-trideuterio-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSFWBMYFKHRBD-QQAVFRBQSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。